Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with hydroxy, methoxy, and carboxylate groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine core
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green catalysts can be employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the naphthyridine ring or the functional groups attached to it.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while substitution reactions can introduce various functional groups onto the naphthyridine ring .
Scientific Research Applications
Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to biological macromolecules, such as enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1,5-Naphthyridine: The parent compound with a similar ring structure but lacking the specific functional groups.
4-Hydroxy-1,5-naphthyridine: A derivative with a hydroxy group but without the methoxy and carboxylate groups.
6-Methoxy-1,5-naphthyridine: A derivative with a methoxy group but without the hydroxy and carboxylate groups.
Uniqueness: Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate is unique due to the combination of hydroxy, methoxy, and carboxylate groups on the naphthyridine ring. This unique substitution pattern enhances its chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 6-methoxy-4-oxo-1H-1,5-naphthyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(16)7-6-13-8-4-5-9(17-2)14-10(8)11(7)15/h4-6H,3H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVDJAIJPVHGER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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